molecular formula C6H14ClNO2 B2477672 2-(Morpholin-2-yl)ethanol hydrochloride CAS No. 857214-74-5; 857214-74-5

2-(Morpholin-2-yl)ethanol hydrochloride

Cat. No.: B2477672
CAS No.: 857214-74-5; 857214-74-5
M. Wt: 167.63
InChI Key: JDJOXCJVPJQAFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Morpholin-2-yl)ethanol hydrochloride (CAS 857214-74-5) is a morpholine derivative with the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol. It features a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) substituted at the 2-position with an ethanol group, which is protonated as a hydrochloride salt. This compound is used in pharmaceutical and chemical synthesis due to its polar hydroxyl group and amine functionality, enabling interactions with biological targets or as a building block in organic reactions .

Key properties:

  • Hazard Profile: Classified under GHS warnings (H302, H315, H319, H335) for oral toxicity, skin/eye irritation, and respiratory irritation .
  • Applications: Intermediate in drug synthesis, particularly for molecules requiring morpholine-based scaffolds.

Properties

IUPAC Name

2-morpholin-2-ylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c8-3-1-6-5-7-2-4-9-6;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJOXCJVPJQAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

2-(Morpholin-3-yl)ethanol Hydrochloride (CAS 1628617-14-0)
  • Molecular Formula: C₆H₁₄ClNO₂ (identical to the 2-yl isomer).
  • Key Difference : The morpholine substituent is at the 3-position instead of the 2-position.
  • For example, the 3-isomer may exhibit different pharmacokinetics due to spatial arrangement differences .
(S)-Morpholin-2-ylmethanol Hydrochloride (CAS 1313584-92-7)
  • Molecular Formula: C₅H₁₂ClNO₂.
  • Molecular Weight : 153.61 g/mol.
  • Key Difference: A hydroxymethyl (–CH₂OH) group replaces the ethanol (–CH₂CH₂OH) chain.
  • The stereocenter (S-configuration) may enhance enantioselective interactions in chiral environments .
Methyl 2-(Morpholin-2-yl)acetate Hydrochloride (CAS 1187932-65-5)
  • Molecular Formula: C₇H₁₄ClNO₃.
  • Molecular Weight : 195.64 g/mol.
  • Key Difference: An acetate ester (–CH₂COOCH₃) replaces the ethanol group.
  • Implications : The ester group increases lipophilicity, enhancing membrane permeability. This compound is more suited as a prodrug or intermediate requiring hydrolysis for activation .
Morpholine-2-carboxylic Acid Hydrochloride (CAS 1273577-14-2)
  • Molecular Formula: C₅H₁₀ClNO₃.
  • Key Difference: A carboxylic acid (–COOH) group replaces the ethanol chain.
  • Implications: The acidic group enables salt formation or hydrogen bonding, making it useful in coordination chemistry or as a ligand. Its polarity contrasts sharply with the ethanol derivative’s hydroxyl group .

Physicochemical and Functional Comparison

Compound Molecular Weight (g/mol) Key Functional Group Solubility Trends Reactivity Highlights
2-(Morpholin-2-yl)ethanol HCl 167.63 –CH₂CH₂OH High polarity (aqueous) Nucleophilic amine; hydroxyl for H-bonding
2-(Morpholin-3-yl)ethanol HCl 167.63 –CH₂CH₂OH (3-position) Similar to 2-yl isomer Altered steric effects in synthesis
(S)-Morpholin-2-ylmethanol HCl 153.61 –CH₂OH Moderate polarity Chiral center for enantioselective synthesis
Methyl 2-(Morpholin-2-yl)acetate HCl 195.64 –CH₂COOCH₃ Lipophilic Ester hydrolysis to carboxylic acid
Morpholine-2-carboxylic Acid HCl ~153.61 (estimated) –COOH High polarity (ionizable) Acid-base reactions; metal chelation

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